3-(氨基甲基)苯甲酸乙酯

描述

Synthesis Analysis

The synthesis of Ethyl 3-(aminomethyl)benzoate involves several steps, including alkylation, esterification, and another alkylation . The process was selected for its high total yields, mild conditions, and simple operation .Molecular Structure Analysis

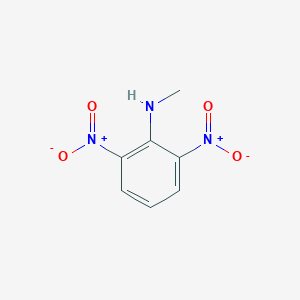

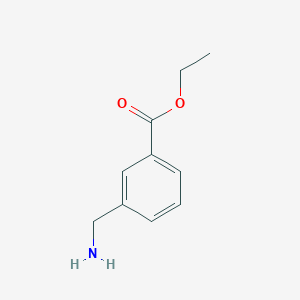

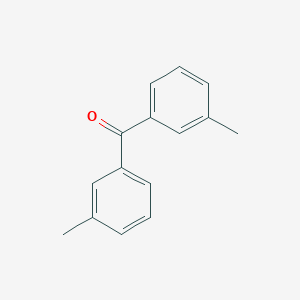

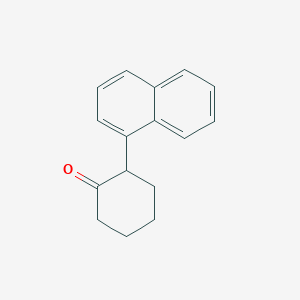

The molecular structure of Ethyl 3-(aminomethyl)benzoate can be represented by the InChI string:InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3. The compound has a molecular weight of 179.22 g/mol. Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Ethyl 3-(aminomethyl)benzoate include alkylation, esterification, and another alkylation . The newly designed target compounds were evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests .Physical And Chemical Properties Analysis

Ethyl 3-(aminomethyl)benzoate is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

合成技术和工业应用: 3-氨基-2-[(2'-氰基联苯-4-基)甲基氨基]苯甲酸乙酯,3-(氨基甲基)苯甲酸乙酯的衍生物,采用稳定、简单且高产的过程合成。该合成技术适用于工业生产 (方乔云,2012 年).

抗血小板活性: 3-(氨基甲基)苯甲酸乙酯的衍生物,如 4-(1-苄基-1H-吲唑-3-基)苯甲酸乙酯 (YD-3),被发现具有抗血小板活性。这些化合物可以抑制血小板聚集,使其成为开发新抗血小板药物的潜在候选物 (陈华新等,2008 年).

光学非线性性质: 由 4-氨基苯甲酸乙酯衍生的席夫碱化合物表现出非线性光学性质,包括非线性折射率和光限制。这些特性使其适用于光限制器等应用 (哈萨南·A·阿卜杜勒马吉德等,2021 年).

超分子结构: 4-(5-氨基-3-甲基-1H-吡唑-1-基)苯甲酸乙酯形成氢键超分子结构。这些结构在设计具有特定分子结构的材料中得到应用 (J. Portilla 等,2007 年).

胃保护活性: 4-[(3,5-二叔丁基-2-羟基苄叉)氨基]苯甲酸乙酯对大鼠乙醇诱导的胃粘膜溃疡具有胃保护活性。这表明其作为治疗胃溃疡的治疗剂的潜力 (M. F. Halabi 等,2014 年).

药物应用: 3-(苄氨基)-2,2-二氟-4-甲基戊酸乙酯,一种相关化合物,已被探索其作为蛋白酶抑制剂的潜力,表明其在药物研究中的相关性 (M. Angelastro 等,1992 年).

抗幼虫激素剂: 从 3-(氨基甲基)苯甲酸乙酯衍生的化合物,如 4-(2-苄基己氧基)苯甲酸乙酯,已被研究为抗幼虫激素剂,影响昆虫的变态。此类研究有助于理解昆虫发育中的激素调节 (E. Kuwano 等,2008 年).

聚合过程中的催化: 苯甲酸乙酯,一种相关化合物,已用于氯化镁负载的齐格勒-纳塔催化剂中,表明其在聚合过程中的作用 (M. Sacchi 等,1991 年).

安全和危害

Ethyl 3-(aminomethyl)benzoate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

ethyl 3-(aminomethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-13-10(12)9-5-3-4-8(6-9)7-11/h3-6H,2,7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPYSCFXZWYNPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60876026 | |

| Record name | ETHYLBENZOATE,3-(AMINOMETHYL) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60876026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(aminomethyl)benzoate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(Dimethylamino)propyl]phenol](/img/structure/B188697.png)

![[4-(Isopropylsulfanyl)phenyl]acetic acid](/img/structure/B188709.png)

![8-chloro-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole](/img/structure/B188714.png)